M4 Potency Advantage Over Alternative Spirocycles
In a systematic scaffold-hopping study, Bender et al. compared the 6-azaspiro[2.5]octane-based lead compound 10 (hM₄ IC₅₀ = 1.8 nM) against three alternative rigidified cores. Ring expansion to 7-azaspiro[3.5]nonane (compound 20) reduced potency ~400-fold to hM₄ IC₅₀ = 730 nM. The 2-azaspiro[3.3]heptane analog (compound 21) was ~1,600-fold less potent (hM₄ IC₅₀ = 2,900 nM), and the truncated 6-azaspiro[2.5]octane analog (compound 22) was essentially inactive (hM₄ IC₅₀ > 10,000 nM, racemic) [1]. This demonstrates that the specific [2.5] spiro junction geometry—the six-membered piperidine ring sharing a spiro carbon with a three-membered cyclopropane—is non-replaceable for maintaining target engagement.
| Evidence Dimension | Human M₄ muscarinic receptor potency (IC₅₀, calcium mobilization assay) |
|---|---|
| Target Compound Data | hM₄ IC₅₀ = 1.8 nM (6-azaspiro[2.5]octane-THP derivative, compound 10) |
| Comparator Or Baseline | 7-azaspiro[3.5]nonane: hM₄ IC₅₀ = 730 nM; 2-azaspiro[3.3]heptane: hM₄ IC₅₀ = 2,900 nM; truncated 6-azaspiro[2.5]octane: hM₄ IC₅₀ > 10,000 nM |
| Quantified Difference | ~400-fold to >5,500-fold potency advantage for the 6-azaspiro[2.5]octane core over alternative spirocycles |
| Conditions | Human M₄ CHO cell calcium mobilization assay; R-enantiomer series with 4-THP eastern pendant |
Why This Matters
Procurement of the 6-azaspiro[2.5]octan-4-ol building block enables access to the only spirocyclic geometry that maintains sub-nanomolar to low-nanomolar target potency; alternative spirocyclic building blocks (7-azaspiro[3.5]nonane, 2-azaspiro[3.3]heptane) yield 400- to >5,500-fold losses and are unsuitable surrogates.
- [1] Bender AM, Carter TR, Spock M, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 2022, 56, 128479. DOI: 10.1016/j.bmcl.2021.128479. View Source
